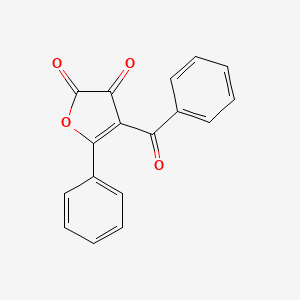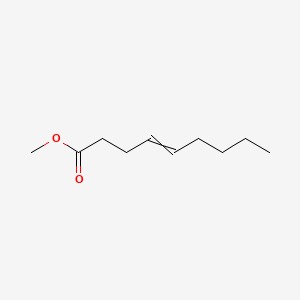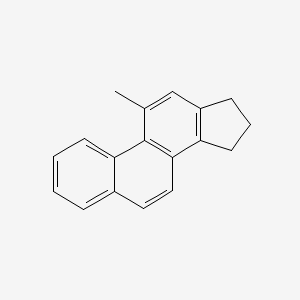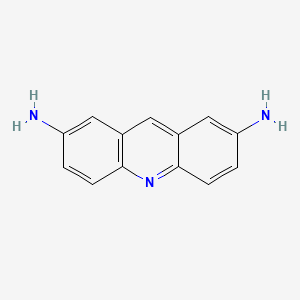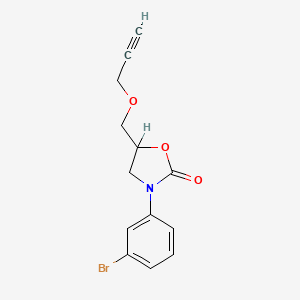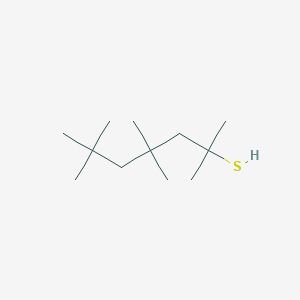
8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(45)decane is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxan Moiety: This involves the reaction of catechol with epichlorohydrin under basic conditions to form 1,4-benzodioxan.
Introduction of the Carbonyl Group: The benzodioxan is then reacted with a suitable acyl chloride to introduce the carbonyl group.
Formation of the Spiro Moiety: The spiro structure is formed through a cyclization reaction involving a thiadiazole derivative and a phenyl-substituted ketone.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound binds to the active site, leading to inhibition or activation of the target. The pathways involved can vary depending on the specific application, such as inhibition of a key enzyme in a metabolic pathway for its anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 8-[(1,4-Benzodioxan-2-yl)methyl]-3-oxo-1-thia-4,8-diazaspiro[4.5]decane
- 8-[2-(1,4-Benzodioxan-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride
Uniqueness
8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane is unique due to its specific spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
24854-49-7 |
|---|---|
Fórmula molecular |
C23H24N2O4S |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
8-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C23H24N2O4S/c1-16-21(26)25(17-7-3-2-4-8-17)23(30-16)11-13-24(14-12-23)22(27)20-15-28-18-9-5-6-10-19(18)29-20/h2-10,16,20H,11-15H2,1H3 |
Clave InChI |
HRMNLWXJKZQJRB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C2(S1)CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




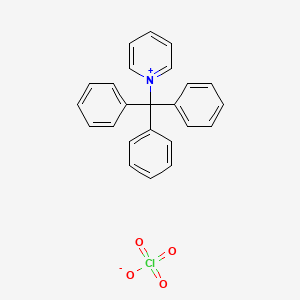
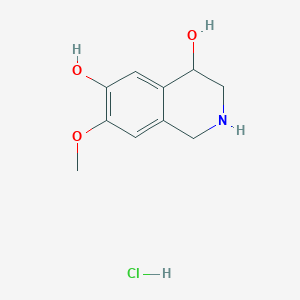
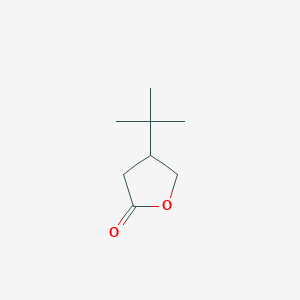
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
